2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
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Overview
Description
2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrazinyl group
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosinase (TYR) . TYR is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a vital role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin .
Mode of Action
This compound acts as a competitive inhibitor of TYR . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of TYR . Docking analysis suggests its binding mode into TYR .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of TYR . TYR is the rate-limiting enzyme in melanogenesis, and its inhibition can lead to a decrease in the production of melanin .
Pharmacokinetics
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring, is essential for the inhibitory effects on tyr . This suggests that the compound’s structure may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The compound exerts an antimelanogenic effect . Specifically, it has been found to be 100-fold more active than the reference compound kojic acid . It exerts this effect on B16F10 cells in the absence of cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multiple stepsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties to suit various applications .
Comparison with Similar Compounds
Similar Compounds
(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and fluorophenyl structure but differs in the presence of a triazinyl group.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine moiety.
Uniqueness
2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is unique due to its combination of a fluorophenyl group and a pyrazinyl group, which imparts distinct chemical and biological properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQDKYKOGKYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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